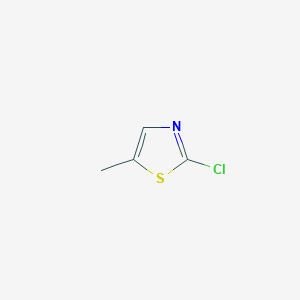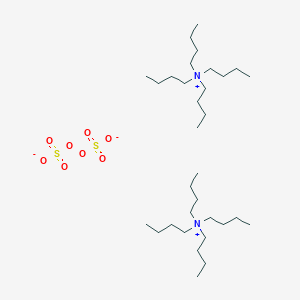
N3-ethylpyridine-3,4-diamine
Descripción general
Descripción
N3-ethylpyridine-3,4-diamine, also known as EPDA, is a derivative of pyridine. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of N3-ethylpyridine-3,4-diamine consists of a pyridine ring with an ethyl group and two amine groups attached .Physical And Chemical Properties Analysis
N3-ethylpyridine-3,4-diamine has a molecular weight of 137.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications and Complex Formation
N3-ethylpyridine-3,4-diamine derivatives have been studied for their potential in catalysis and complex formation with metals. For example, the synthesis and characterization of mixed complexes incorporating pyridinethiolate and diamine ligands with cobalt have been explored, shedding light on the stereochemistry and potential catalytic applications of these compounds (Kita, Yamanari, & Shimura, 1989). Similarly, nickel(II) complexes involving aminopyridine ligands have been synthesized, revealing insights into their structural, electrochemical properties, and potential for reduction to nickel(I) species, indicative of their application in electrocatalysis and organic synthesis (Kryatov, Mohanraj, & Tarasov, 2002).
Material Science and Luminescence
In the realm of material science, particularly in the development of luminescent materials, the role of pyridine and diamine derivatives has been crucial. Studies have shown the preparation of intensely luminescent materials by combining lanthanide ions with bipyridine and poly(ethylene glycol), demonstrating the ability of these complexes to act as sensors and their potential in light-emitting devices (Bekiari, Pistolis, & Lianos, 1999). Additionally, the development of luminescent cyclometalated iridium(III) polypyridine indole complexes has been explored for their photophysics, electrochemistry, and applications in sensing and cellular imaging, highlighting the versatile nature of these compounds in advanced material applications (Lau, Lee, & Tsang, 2009).
Photophysical Studies
Photophysical studies on various complexes, including those with terpyridine-Eu3+ in sol-gel nanocomposite materials, have been conducted to explore the luminescence behavior of these systems in different environments. Such research provides valuable insights into the tuning of emission properties through the manipulation of the host material structure, with implications for the design of optical materials and sensors (Bekiari & Lianos, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
3-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZKKRVKYJHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468379 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-ethylpyridine-3,4-diamine | |
CAS RN |
61719-62-8 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)



![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
